Structural Differentiation: Furan-3-yl Ethyl Substituent vs. Simple Alkyl Sulfamoyl Analogs
The target compound incorporates a furan-3-yl ethyl group on the sulfamoyl nitrogen, replacing the simple methyl, ethyl, or cycloalkyl substituents found in the majority of published 4-(phenylsulfamoyl)phenylacetamide analogs [1]. In the foundational mGlu4 PAM SAR study, the unsubstituted phenylsulfamoyl lead compound 5 (N-phenyl sulfonamide) exhibited an EC50 of 132 nM with 112.1% maximal response, while the most potent analog VU0364439 (11, containing a 3-chloro substitution on the internal phenyl ring) achieved 19.8 nM [2]. No furan-3-yl ethyl analog was evaluated in this study, and the SAR established that heterocyclic substitution on the amide portion (pyridyl, thiazole, pyrimidine) was well-tolerated (EC50 range: 122–284 nM) but no data exist for furan-containing sulfonamide substituents [2]. The furan-3-yl ethyl motif introduces an additional hydrogen-bond acceptor (furan oxygen) and a conformationally flexible ethyl linker absent in all comparator compounds, representing an unexplored region of chemical space within this pharmacophore.
| Evidence Dimension | Structural substituent diversity at the sulfonamide nitrogen position |
|---|---|
| Target Compound Data | Furan-3-yl ethyl substituent on sulfamoyl nitrogen; MW 308.35 g/mol; H-bond acceptor count increased by 1 (furan oxygen) vs. alkyl analogs |
| Comparator Or Baseline | VU0364439: 3-chloro internal phenyl, cyclohexyl sulfonamide, MW ~420; Lead compound 5: unsubstituted phenyl sulfonamide, MW ~330; N-[4-(ethylsulfamoyl)phenyl]acetamide: ethyl substituent, MW ~256, no heterocycle |
| Quantified Difference | Target compound differs by presence of furan heterocycle (not present in any comparator); molecular weight 308.35 vs. ~256 for ethyl analog; estimated cLogP difference approximately +0.5 to +1.0 units vs. ethyl analog |
| Conditions | Structural comparison based on published chemical structures; no head-to-head biological assay data available |
Why This Matters
The furan-3-yl ethyl group provides a distinct hydrogen-bonding and steric profile that may confer differential target selectivity or pharmacokinetic properties relative to all published analogs, making the compound a unique probe for SAR exploration.
- [1] Kuujia.com. CAS No 1428372-25-1 (N-(4-{[2-(furan-3-yl)ethyl]sulfamoyl}phenyl)acetamide). Structure and Properties. Accessed 2026. View Source
- [2] Engers DW, Gentry PR, Williams R, Bolinger JD, Weaver CD, Menon UN, Conn PJ, Lindsley CW, Niswender CM, Hopkins CR. Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 PAMs. Bioorg Med Chem Lett. 2010;20(17):5175-5178. View Source
